molecular formula C11H20 B1585821 5-Undecyne CAS No. 2294-72-6

5-Undecyne

Cat. No.: B1585821
CAS No.: 2294-72-6
M. Wt: 152.28 g/mol
InChI Key: VRQLDBSWBBKOCR-UHFFFAOYSA-N
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Description

Contextualization within Alkyne Chemistry Research

Alkyne chemistry is a dynamic field of research, driven by the synthetic utility of the triple bond. Alkynes serve as versatile building blocks in the construction of complex organic molecules through reactions such as hydrogenation, halogenation, addition reactions, alkyne metathesis, Sonogashira coupling, and click chemistry. guidechem.comguidechem.comchemistrytalk.org Research in this area often explores novel methods for alkyne synthesis, functionalization, and their incorporation into larger molecular architectures with desired properties. 5-Undecyne, as an internal alkyne, participates in many of these reactions, contributing to the development of new synthetic routes and the creation of various chemical compounds, including pharmaceuticals, agrochemicals, and fine chemicals. guidechem.comguidechem.com Its study provides insights into the reactivity patterns of internal alkynes and their role in complex synthetic strategies.

Structural Features and IUPAC Nomenclature of this compound

This compound is an acyclic hydrocarbon with the molecular formula C₁₁H₂₀. nist.govnih.govnist.govchemsynthesis.com Its structure consists of an eleven-carbon chain containing a single carbon-carbon triple bond. According to IUPAC nomenclature, the position of the triple bond is indicated by the lowest possible locant number. In this compound, the triple bond is located between the fifth and sixth carbon atoms of the undecane (B72203) chain. Therefore, its systematic name is undec-5-yne. nih.govchemspider.com The structure can be represented as CH₃-CH₂-CH₂-CH₂-C≡C-CH₂-CH₂-CH₂-CH₂-CH₃.

Key structural and physical properties of this compound include:

PropertyValueSource
Molecular FormulaC₁₁H₂₀ nist.govnih.gov
Molecular Weight152.28 g/mol nih.gov
CAS Registry Number2294-72-6 nist.govnih.gov
Boiling Point199.6 °C at 760 mmHg guidechem.com
Density0.787 g/cm³ guidechem.com
Flash Point65.6 °C guidechem.com
Melting Point-74.1 °C guidechem.com
Refractive Index1.44 guidechem.comguidechem.com

Historical Development and Emerging Significance of this compound in Organic Synthesis

The synthesis of internal alkynes like this compound has been a subject of interest in organic chemistry for many years. Traditional methods often involved the alkylation of terminal acetylenes. tandfonline.com Early procedures for preparing internal acetylenes, while sometimes providing good yields, could be in the range of 30-60%. tandfonline.com The development of more facile procedures, such as those utilizing solvents like hexamethylphosphoramide (B148902) (HMPA) for the alkylation of sodium acetylides, allowed for the synthesis of certain internal acetylenes in higher yields. tandfonline.com For instance, a procedure involving the reaction of 1-hexyne (B1330390) with n-butyllithium followed by the addition of 1-chloropentane (B165111) in HMPA demonstrated an 89.5% yield of this compound. tandfonline.com

This compound's significance in organic synthesis stems from its role as a versatile building block. guidechem.comontosight.ai Its internal triple bond can undergo various transformations to construct more complex molecules. It is utilized in reactions such as Sonogashira couplings, where internal alkynes can offer regioselectivity advantages. While terminal alkynes are generally more reactive in some coupling reactions, the ability to selectively react at the internal triple bond of this compound is valuable in complex synthetic routes. Research continues to explore new catalytic systems and reaction conditions to enhance the reactivity and selectivity of internal alkynes like this compound in various synthetic methodologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

undec-5-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQLDBSWBBKOCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177482
Record name 5-Undecyne
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Molecular Weight

152.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2294-72-6
Record name 5-Undecyne
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Record name 5-Undecyne
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Record name 5-Undecyne
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Synthetic Methodologies for 5 Undecyne and Its Analogues

Established Synthetic Pathways to 5-Undecyne

Traditional methods for synthesizing internal alkynes often rely on the manipulation of alkyl halides or the coupling of smaller alkyne fragments.

Dehydrohalogenation Approaches for Internal Alkynes

Dehydrohalogenation is a common method for introducing unsaturation into a molecule through the removal of hydrogen halide (HX). The synthesis of alkynes via dehydrohalogenation typically involves a double elimination reaction from vicinal or geminal dihalides. masterorganicchemistry.com Starting from an appropriately substituted alkane, sequential halogenation and dehydrohalogenation steps can be employed to form an internal alkyne.

For instance, a vicinal dihalide, with halogen atoms on adjacent carbons, can undergo two successive elimination reactions when treated with a strong base. masterorganicchemistry.comlibguides.com The first elimination yields a vinyl halide, and a second elimination of HX from the vinyl halide furnishes the alkyne. masterorganicchemistry.com Geminal dihalides, where both halogen atoms are on the same carbon, can also be used as precursors for alkyne synthesis via double dehydrohalogenation. masterorganicchemistry.com

The choice of base and reaction conditions is crucial in dehydrohalogenation reactions to control the regioselectivity and prevent unwanted side reactions, such as isomerization of the alkyne product. Strong bases like sodium amide (NaNH₂) are often employed to facilitate the elimination, particularly in the synthesis of terminal alkynes, although they can also be used for internal alkynes. masterorganicchemistry.com

Targeted Synthesis of this compound Isomers and Derivatives

Achieving regioselective formation of the internal triple bond at the desired position, such as the 5-position in this compound, often requires more targeted synthetic strategies.

Alkylation and Isomerization Strategies for Regioselective Alkyne Positioning

Alkylation of terminal alkynes followed by isomerization is a common approach for synthesizing internal alkynes. This method typically begins with a shorter terminal alkyne which is then alkylated with an appropriate alkyl halide to extend the carbon chain. The resulting alkyne might initially have the triple bond in a terminal position or a different internal position. Subsequent base-catalyzed or metal-catalyzed isomerization is then employed to migrate the triple bond to the desired internal position.

A reported procedure for the preparation of this compound utilizes the alkylation of 1-hexyne (B1330390) with 1-chloropentane (B165111). tandfonline.com This reaction is carried out in the presence of n-butyllithium in hexamethylphosphoramide (B148902) (HMPA). tandfonline.com The 1-hexyne is deprotonated by n-butyllithium to form a lithium acetylide, which then acts as a nucleophile, attacking the primary alkyl halide (1-chloropentane) in an SN2 reaction to form the carbon-carbon bond and yield this compound. tandfonline.comjove.com This method allows for the direct formation of the internal alkyne at the desired position without a separate isomerization step.

Here is a representation of the reaction described:

Reactant 1Reactant 2Reagent(s)ProductYield (%)
1-Hexyne1-Chloropentanen-Butyllithium, HMPAThis compound89.5

Note: This table is a representation of data from snippet tandfonline.com and is intended for illustrative purposes.

Internal acetylenes are traditionally prepared by the alkylation of terminal acetylenes using strong bases like sodium amide in liquid ammonia, although yields can sometimes be moderate (30-60%). tandfonline.com The use of solvents like HMPA has been shown to improve yields in such alkylation reactions. tandfonline.com

Isomerization strategies involve the migration of a triple bond along a carbon chain. This can be catalyzed by bases or metals. While isomerization can be used to move a terminal triple bond to an internal position or to shift an internal triple bond, controlling the exact final position (e.g., to specifically favor the 5-position in undecyne) can be challenging and may result in a mixture of isomers.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. chim.it Applying these principles to alkyne synthesis, including this compound, involves exploring more sustainable methodologies.

Research in green chemistry approaches to alkyne synthesis includes the use of renewable feedstocks and the development of more efficient and sustainable catalysts. numberanalytics.com Utilizing biomass-derived materials as starting materials for the alkyl chains of undecyne could reduce reliance on petrochemical sources. numberanalytics.com The development of catalytic systems that are less toxic, use fewer resources, and operate under milder conditions (e.g., lower temperatures, atmospheric pressure) are also key aspects of green alkyne synthesis. acs.orgchim.itorganic-chemistry.org

Electrochemical methods are also being explored as green alternatives for alkyne functionalization, offering atom-economical transformations without the need for traditional catalysts or additives in some cases. acs.org While these examples focus on alkyne difunctionalization rather than alkyne formation, they illustrate the potential for electrochemical methods in sustainable alkyne chemistry.

Further research is needed to develop specific green chemistry protocols for the synthesis of this compound that minimize environmental impact while maintaining high yields and selectivity.

Comparative Analysis of Synthetic Efficiencies and Selectivities

The synthesis of internal alkynes, such as this compound, presents distinct challenges compared to terminal alkynes, primarily related to the precise placement and control of the triple bond within the carbon chain. Various synthetic strategies have been developed, each offering different advantages in terms of efficiency, selectivity, and applicability. A comparative analysis of these methodologies is crucial for selecting the most suitable approach for the synthesis of this compound and its analogues.

Key synthetic routes to internal alkynes include the alkylation of terminal alkynes followed by isomerization, coupling reactions (such as Sonogashira, Kumada, and cross-dehydrogenative coupling), and elimination reactions from halogenated precursors.

One common strategy involves the alkylation of a terminal alkyne, which is then followed by an isomerization step to migrate the triple bond to the desired internal position. For instance, the synthesis of 3-undecyne (B1582261), an isomer of this compound, can be achieved starting from a terminal alkyne like 1-undecyne (B103828) or a shorter alkyne, undergoing alkylation and subsequent isomerization. This method is noted for its potential for high yield and scalability, making it suitable for industrial production. fishersci.at However, controlling the regioselectivity of the triple bond migration to specifically obtain the desired isomer (e.g., the 5-position in this compound) requires careful selection of catalysts and reaction parameters. fishersci.at Base-catalyzed or metal-catalyzed conditions can induce this isomerization, but achieving high selectivity for a specific internal position along a long carbon chain can be challenging. fishersci.at

Coupling reactions, particularly palladium-catalyzed cross-coupling reactions, are widely utilized for constructing C-C bonds, including the formation of internal alkynes. The Sonogashira coupling, involving the reaction of terminal alkynes with aryl or vinyl halides catalyzed by palladium and copper, is a prevalent method for synthesizing internal alkyne products. fishersci.iewikipedia.orgnih.gov While often applied to aryl-alkyne couplings, variations can be used for alkyl-alkyne linkages. For example, a Sonogashira coupling with 1-undecyne has been employed in the synthesis of alkynylated derivatives, although not directly yielding this compound in the cited instance. nih.gov The efficiency and selectivity of Sonogashira coupling are highly dependent on the choice of palladium catalyst, copper co-catalyst, ligands, and reaction conditions. fishersci.iewikipedia.org Good yields and broad substrate scope have been reported for various internal alkyne syntheses using optimized Sonogashira conditions. fishersci.ie

Other coupling methods, such as Kumada-Corriu coupling (using Grignard reagents) and Suzuki-Miyaura coupling (using organoboron reagents), have also been explored for C(sp)-C(sp³) bond formation to synthesize substituted alkynes. fishersci.ienih.gov Iron-catalyzed cross-coupling of alkyl halides with alkynyl Grignard reagents at room temperature has been shown to tolerate a wide range of substrates, providing substituted alkynes in good yields. fishersci.ie The efficiency of these methods is influenced by the metal catalyst and ligands employed. fishersci.ie

Cross-dehydrogenative coupling (CDC) offers a more atom-economical approach by directly coupling C-H or X-H substrates with terminal alkynes, avoiding the need for pre-functionalized coupling partners. wikipedia.orgmasujournal.org Recent advancements in CDC reactions have demonstrated improved versatility, selectivity, and efficiency in constructing C-C bonds, including the synthesis of internal alkynes. wikipedia.org

Elimination reactions provide another route to alkynes, typically involving the double dehydrohalogenation of vicinal dihalides. This method is considered a general way to synthesize alkynes and can yield terminal or internal alkynes depending on the starting material and base used. nih.gov Strong bases, such as sodium amide (NaNH₂) or tetra-n-butylammonium fluoride (B91410) (TBAF), are required for these transformations. nih.govciteab.com High yields of both terminal and internal alkynes have been achieved through optimized elimination protocols. nih.govciteab.com

Alkyne metathesis, catalyzed by transition metal alkylidyne complexes (e.g., based on molybdenum, tungsten, or rhenium), can also be used to synthesize internal alkynes, including this compound, through the redistribution of alkyne fragments. cmdm.tw The efficiency of alkyne metathesis is influenced by the catalyst's activity, stability, and functional group tolerance. cmdm.tw

The choice of catalyst and ligands is a critical factor influencing both the efficiency (reaction rate, yield) and selectivity (regioselectivity, stereoselectivity) of these reactions. Palladium-based catalysts are widely used and offer high efficiency and selectivity in many coupling reactions. fishersci.iemasujournal.org Copper co-catalysts can enhance reactivity in Sonogashira couplings. fishersci.at Newer catalytic systems, such as certain gold easychem.orgbidd.group, iron fishersci.ie, nickel fishersci.ienih.gov, and rhenium cmdm.tw catalysts, are being developed to improve efficiency, broaden substrate scope, and enhance selectivity, including stereoselectivity in related alkyne transformations. nih.gov

Research findings often report yields for specific reactions, providing quantitative data for comparison. For instance, a Sonogashira coupling step in one synthesis involving 1-undecyne achieved a 94% yield. nih.gov Other coupling reactions for internal alkynes have reported good to excellent yields depending on the specific substrates and conditions. fishersci.iemasujournal.orgciteab.comfishersci.ca

Table 1: Comparative Aspects of Selected Internal Alkyne Synthesis Methods

Synthetic MethodKey FeaturesTypical Efficiency (Yield)Selectivity Considerations
Alkylation + Isomerization of Terminal AlkyneStarts from terminal alkyne, involves triple bond migration.High yields possible fishersci.atRegioselectivity of isomerization needs careful control fishersci.at.
Sonogashira CouplingCoupling of terminal alkyne with halide using Pd/Cu catalysis.Good to excellent yields fishersci.ienih.govHigh functional group tolerance; regioselective C-C bond formation.
Other Metal-Catalyzed Coupling Reactions (Kumada, Suzuki, etc.)Various metal catalysts (Fe, Ni, Pd) coupling different partners (halides, organometallics).Good yields fishersci.ieciteab.comDepends on catalyst, ligands, and substrates; regioselectivity.
Elimination from Vicinal DihalidesDouble dehydrohalogenation using strong base.High yields possible nih.govciteab.comCan sometimes lead to isomeric mixtures.
Cross-Dehydrogenative Coupling (CDC)Direct coupling of C-H/X-H with terminal alkyne; avoids pre-functionalization.Improved versatility and efficiency wikipedia.orgRegioselectivity and chemoselectivity are key aspects.
Alkyne MetathesisRedistribution of alkyne fragments using metal alkylidyne catalysts.Variable, depends on catalyst cmdm.twCan be used for symmetrical and unsymmetrical internal alkynes.

Detailed research findings often involve optimizing reaction conditions, such as temperature, solvent, catalyst loading, and reaction time, to maximize yield and selectivity for a specific alkyne target. The development of new catalysts and ligands continues to push the boundaries of efficiency and selectivity in internal alkyne synthesis.

Table 2: Example Yields from Literature for Relevant Alkyne Synthesis Steps

Reaction Type (Context)Starting Material(s)Product Type (or Specific)Reported YieldSource (Index)
Sonogashira couplingTerminal alkyne + benzylic ammonium (B1175870) saltInternal alkyneGood yields fishersci.ie
Decarboxylative coupling (Pd-catalyzed)Alkynyl carboxylic acid + benzyl (B1604629)/aryl halideInternal alkyneGood yields fishersci.ie
Fe-catalyzed cross-couplingSecondary alkyl bromide/iodide + alkynyl GrignardSubstituted alkyneGood yields fishersci.ie
Cu-catalyzed cross-couplingGrignard reagent + di-tert-butyldiaziridinoneC(sp)-C(sp³) couplingGood to excellent yields fishersci.ie
Pd-catalyzed coupling (gem-dibromoalkenes)1,1-dibromo-1-alkenes + triarylbismuthDisubstituted alkynesGood to excellent yields citeab.com
Elimination of bromoalkenes (TBAF)1,1-dibromoalkenes, (Z)-1-bromoalkenes, internal bromoalkenesTerminal and internal alkynesHigh yields citeab.com
Sonogashira coupling (in synthesis of picolinic derivative)1-undecyne + picolinic derivative precursorAlkynylated product94% nih.gov
Organocatalytic alkyne synthesisBenzaldehydes + benzyl chloride derivativesAlkynesGood yields citeab.com

The comparative analysis of these methods underscores the progress made in developing efficient and selective routes to internal alkynes. While general methods provide a framework, the optimal synthesis of this compound requires careful consideration of the specific reaction conditions and catalyst systems that maximize the desired product formation while minimizing the formation of unwanted isomers or byproducts.

Reactivity and Transformations of 5 Undecyne in Organic Synthesis

Electrophilic Addition Reactions Across the Triple Bond of 5-Undecyne

Electrophilic addition is a characteristic reaction of alkynes, similar to alkenes, where the pi electrons of the triple bond react with an electrophile. edubull.comorganicchemistrytutor.comlibretexts.org The addition can occur once or twice, depending on the stoichiometry of the electrophile used. libretexts.orglibretexts.org While more exothermic than additions to alkenes, the rate of electrophilic addition to alkynes is generally slower. libretexts.orglibretexts.org

Halogenation and Hydrohalogenation Mechanisms

Halogenation of alkynes involves the addition of halogens (e.g., Cl₂, Br₂) across the triple bond. When one equivalent of halogen is used, a dihaloalkene is formed. libretexts.orgchemistrysteps.com The mechanism typically involves the formation of a bridged halonium ion intermediate, similar to alkene halogenation. chemistrysteps.commasterorganicchemistry.comucalgary.ca Nucleophilic attack by the halide ion on the backside of the cyclic halonium ion leads to anti addition, resulting in a trans-dihaloalkene. masterorganicchemistry.comucalgary.ca With excess halogen, a second addition occurs, yielding a tetrahaloalkane. libretexts.orgchemistrysteps.com

Hydrohalogenation involves the addition of hydrogen halides (HX, e.g., HCl, HBr) to alkynes. libretexts.orglibretexts.org This reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with the greater number of hydrogen atoms (though for internal alkynes, this rule is applied to the more substituted carbon of the alkyne), and the halide adds to the more substituted carbon. libretexts.orglibretexts.orgorganicchemistrytutor.com The mechanism involves the initial protonation of the alkyne, forming a vinylic carbocation intermediate. libretexts.orglibretexts.org For internal alkynes like this compound, the regioselectivity can lead to a mixture of products if the alkyne is unsymmetrical. libretexts.org The vinylic carbocation is less stable than an alkyl carbocation. libretexts.org Addition of one equivalent of HX yields a haloalkene, while addition of two equivalents results in a geminal dihalide (where both halogen atoms are on the same carbon). libretexts.orglibretexts.org The haloalkene intermediate is less reactive towards further electrophilic addition due to the electron-withdrawing effect of the halogen. libretexts.org

Hydration and Subsequent Carbonyl Compound Formation

The hydration of alkynes, the addition of water across the triple bond, typically requires the presence of a strong acid catalyst, such as sulfuric acid, and is often facilitated by mercury(II) salts (Hg²⁺) as a Lewis acid catalyst. fiveable.melibretexts.orglibretexts.org This reaction follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon of the alkyne. libretexts.orglibretexts.org The initial product of alkyne hydration is an enol, a vinylic alcohol, which is generally unstable and rapidly undergoes tautomerization to a more stable carbonyl compound. libretexts.orglibretexts.orgyoutube.comchemistrytalk.org

For internal alkynes like this compound, hydration typically yields ketones. organicchemistrytutor.comlibretexts.orgchemistrytalk.org If the internal alkyne is unsymmetrical, a mixture of two isomeric ketones can be formed because the initial protonation can occur on either sp-hybridized carbon of the triple bond. libretexts.orglibretexts.orgmsu.edu For this compound, this would theoretically lead to a mixture of 5-undecanone (B1585441) and 6-undecanone.

The mechanism of mercury(II)-catalyzed hydration involves the electrophilic addition of Hg²⁺ to the alkyne, forming a mercury-containing vinylic carbocation. libretexts.orglibretexts.org Water then attacks the carbocation, followed by deprotonation to yield a mercury-containing enol. libretexts.org Replacement of mercury with a proton and subsequent keto-enol tautomerization furnishes the ketone product. libretexts.orglibretexts.org

Alternatively, hydroboration-oxidation of alkynes provides a method for anti-Markovnikov hydration. organicchemistrytutor.comlibretexts.orgyoutube.com This reaction sequence, using a borane (B79455) followed by oxidation with hydrogen peroxide under basic conditions, leads to the addition of water with the opposite regioselectivity compared to acid-catalyzed hydration. organicchemistrytutor.comlibretexts.orgyoutube.com For terminal alkynes, hydroboration-oxidation yields aldehydes, while for internal alkynes, it can still lead to ketones, potentially with different regioselectivity than the acid-catalyzed method, depending on the substituents. organicchemistrytutor.comlibretexts.org

Nucleophilic Additions to the this compound Moiety

While electrophilic addition is more characteristic of alkynes, they can also undergo nucleophilic addition, particularly when activated by electron-withdrawing groups or under specific conditions. edubull.commsu.edu The sp-hybridized carbon atoms of the triple bond are more electrophilic than those in alkenes, making them susceptible to attack by strong nucleophiles. msu.edu However, internal alkynes are generally less reactive towards nucleophilic addition compared to terminal alkynes due to steric and electronic factors. Terminal alkynes have an acidic terminal hydrogen which can be removed by a strong base to form a nucleophilic acetylide anion, which can then react with electrophiles like alkyl halides to form new carbon-carbon bonds and synthesize internal alkynes numberanalytics.comedubull.comorganicchemistrytutor.comevitachem.com. For internal alkynes like this compound, direct nucleophilic addition across the triple bond is less common and typically requires specific activating conditions or catalysts.

Catalyzed Transformations of this compound

Metal-catalyzed reactions represent powerful tools for the transformation of alkynes, allowing for highly selective and efficient synthesis of complex molecules. numberanalytics.com

Alkyne Metathesis Reactions for Carbon-Carbon Bond Redistribution

Alkyne metathesis is a catalytic reaction that involves the redistribution of carbon-carbon triple bonds, leading to the formation of new alkynes. This reaction is analogous to olefin metathesis and is typically catalyzed by transition metal complexes, such as those based on molybdenum or tungsten. rsc.orgmpg.de The reaction proceeds through a proposed mechanism involving metal alkylidyne complexes and metallacyclobutadiene intermediates. mpg.de Alkyne metathesis can be used for both ring-closing and cross-metathesis reactions, providing a versatile method for constructing complex molecular architectures. While less commonly used than alkene metathesis, it benefits from a strong driving force. mpg.de The development of more active and functional-group-tolerant catalysts is an ongoing area of research. mpg.de For an internal alkyne like this compound, alkyne metathesis could potentially lead to the formation of other internal alkynes through reaction with itself (disproportionation) or with other alkynes (cross-metathesis).

Cross-Coupling Reactions Involving this compound (e.g., Sonogashira Coupling)

Cross-coupling reactions are a class of metal-catalyzed reactions that form carbon-carbon bonds between two different molecular fragments. Alkynes, particularly terminal alkynes, are widely used in various cross-coupling reactions. The Sonogashira coupling is a prominent example that forms a carbon-carbon single bond between a terminal alkyne and an aryl or vinyl halide or pseudohalide, catalyzed by a palladium catalyst and a copper co-catalyst. guidechem.com While this compound is an internal alkyne and does not possess a terminal hydrogen required for the standard Sonogashira coupling mechanism which involves the formation of a copper acetylide, modified cross-coupling strategies or reactions involving the functionalization of internal alkynes might exist, although they are less common than those involving terminal alkynes. The mention of Sonogashira coupling in the context of this compound guidechem.com suggests that it can be involved in such reactions, possibly through prior functionalization or in specific catalytic systems designed for internal alkynes.

Selective Hydrogenation and Reduction Strategies (e.g., Lindlar Catalysis)

Hydrogenation of alkynes can lead to either cis-alkenes, trans-alkenes, or complete reduction to alkanes, depending on the catalyst and conditions employed. Selective hydrogenation to the cis-alkene is often achieved using poisoned catalysts, such as Lindlar's catalyst. libretexts.orgmasterorganicchemistry.com

Lindlar's catalyst typically consists of palladium supported on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline. libretexts.orgmasterorganicchemistry.comsamaterials.com This poisoning reduces the catalyst's activity, preventing the hydrogenation of the resulting alkene to an alkane. libretexts.orgsamaterials.com The hydrogenation with Lindlar's catalyst proceeds via syn-addition of hydrogen to the alkyne, resulting specifically in the cis (or Z) isomer of the alkene. libretexts.orgmasterorganicchemistry.com

For this compound, hydrogenation with Lindlar's catalyst would selectively yield cis-undec-5-ene.

Other reduction strategies exist for converting alkynes to alkenes or alkanes. For instance, dissolving metal reductions (e.g., using sodium in liquid ammonia) typically yield trans-alkenes from internal alkynes. libretexts.org Complete hydrogenation to the alkane (undecane in this case) can be achieved using more active catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂). libretexts.org

Hydroboration-Oxidation Sequences and Stereochemical Outcomes

Hydroboration-oxidation is a two-step reaction sequence that converts alkynes into carbonyl compounds. For internal alkynes like this compound, this sequence typically yields ketones. The reaction involves the syn-addition of a borane reagent across the triple bond, followed by oxidation of the resulting alkenylborane with hydrogen peroxide under basic conditions. masterorganicchemistry.comlibretexts.orglibretexts.org

The hydroboration step is regioselective, with the boron atom adding to the less substituted carbon of the alkyne if there is a difference in substitution. For symmetrical or near-symmetrical internal alkynes like this compound, regioselectivity might be less pronounced or influenced by steric factors of the borane reagent. Bulky boranes like disiamylborane (B86530) or 9-BBN can be used to improve regioselectivity and prevent multiple hydroborations. masterorganicchemistry.comlibretexts.org

The stereochemical outcome of the hydroboration step is syn-addition, meaning the hydrogen and boron atoms add to the same face of the alkyne. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com The subsequent oxidation step proceeds with retention of stereochemistry at the carbon bearing the boron. masterorganicchemistry.comyoutube.com

For this compound, hydroboration-oxidation would primarily lead to undecan-5-one and undecan-6-one, with the distribution depending on the regioselectivity of the hydroboration step.

Thiol-Yne Reactions

The thiol-yne reaction is a formal hydrothiolation of an alkyne, resulting in the formation of a vinyl sulfide (B99878). wikipedia.orgwikiwand.com This reaction can be initiated by radicals or catalyzed by various species, including transition metals or bases. wikipedia.orgwikiwand.comencyclopedia.pub

The radical-mediated thiol-yne reaction typically proceeds via an anti-Markovnikov addition of the thiol to the alkyne. wikipedia.orgwikiwand.comencyclopedia.pub This involves the formation of a thiyl radical, which adds to the alkyne, generating a vinyl radical intermediate. This intermediate then abstracts a hydrogen atom from another thiol molecule, propagating the chain reaction and yielding the alkenyl sulfide product. wikipedia.orgencyclopedia.pub Both (E) and (Z) isomers of the alkenyl sulfide can be formed in the monoaddition product. wikipedia.orgwikiwand.com Diaddition can also occur, leading to dithioacetals or 1,2-disulfides. wikipedia.orgwikiwand.com

For this compound, the thiol-yne reaction with a given thiol (RSH) would yield alkenyl sulfides where the sulfur atom is attached to either the C5 or C6 position of the undecene chain, with anti-Markovnikov addition being favored under radical conditions.

Cycloaddition Reactions of this compound

Cycloaddition reactions are powerful tools for forming cyclic structures. Alkynes can participate in various cycloaddition reactions, contributing two carbon atoms and two pi electrons to the new ring system. iupac.orglibretexts.org

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) for Triazole Formation

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a prominent example of "click chemistry" and is highly effective for the formation of 1,4-disubstituted 1,2,3-triazoles. acs.orgnih.govorganic-chemistry.orgbeilstein-journals.orgresearchgate.net This reaction involves the [3+2] cycloaddition between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species. acs.orgnih.govorganic-chemistry.orgbeilstein-journals.orgresearchgate.net

While this compound is an internal alkyne, and the canonical CuAAC reaction typically involves terminal alkynes, modified conditions or specific substrates might allow internal alkynes to participate in related copper-catalyzed cycloadditions, although often with lower reactivity or different regioselectivity compared to terminal alkynes. The standard CuAAC reaction is known for its high regioselectivity, exclusively yielding the 1,4-regioisomer. nih.govorganic-chemistry.orgbeilstein-journals.org

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Undecyne Derivatives

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), also known as copper-free click chemistry, involves the reaction between a strained alkyne and an azide. windows.netacs.orgnih.govrsc.org This reaction does not require a metal catalyst and is particularly useful in biological systems where copper can be toxic. acs.orgnih.gov

For this compound to participate in a SPAAC reaction, it would need to be modified to incorporate significant ring strain. This is typically achieved by incorporating the alkyne within a small, rigid ring structure, such as cyclooctyne (B158145) derivatives. An undecyne derivative containing a strained alkyne moiety could undergo a copper-free cycloaddition with an azide to form a triazole. The strain in the alkyne lowers the activation energy for the cycloaddition.

Other [2+2+2] or [2+2] Cycloadditions

Alkynes can also participate in other types of cycloaddition reactions, such as [2+2+2] and [2+2] cycloadditions.

[2+2+2] cycloaddition is a reaction where three pi components, typically alkynes or alkenes, combine to form a six-membered ring. iupac.orgacs.orgacs.orgnih.gov This reaction is often catalyzed by transition metals like cobalt, rhodium, or nickel. acs.orgacs.orgnih.gov For this compound, a [2+2+2] cycloaddition could involve co-cyclotrimerization with other alkynes or alkenes to form substituted benzene (B151609) rings or cyclohexadiene derivatives. The specific products depend on the other reacting partners and the catalyst used.

[2+2] cycloaddition involves the combination of two pi components, typically alkenes or alkynes, to form a four-membered ring (cyclobutanes or cyclobutenes). iupac.orgfiveable.me Thermal [2+2] cycloadditions of unstrained alkenes or alkynes are generally symmetry-forbidden according to the Woodward-Hoffmann rules. fiveable.me However, these reactions can be promoted photochemically or catalyzed by transition metals. fiveable.me A [2+2] cycloaddition involving this compound would lead to the formation of a cyclobutene (B1205218) ring. This could occur through the dimerization of this compound or its reaction with another alkene or alkyne under appropriate conditions.

Dimerization and Polymerization Studies of this compound

The dimerization and polymerization of alkynes represent significant transformations in organic synthesis, providing routes to conjugated enynes, polyenynes, and other complex structures. While terminal alkynes, with their acidic C-H bond, are widely studied monomers in various polymerization and coupling reactions, internal alkynes like this compound (a disubstituted alkyne) generally exhibit different reactivity profiles due to the absence of a terminal proton on the triple bond.

Studies on the dimerization and polymerization of internal alkynes are often more challenging compared to terminal alkynes, frequently requiring specific catalytic systems to control chemo-, regio-, and stereoselectivity fishersci.seamericanelements.com. The nature of the substituents on the alkyne significantly influences the reaction outcome.

Direct homodimerization of internal alkynes can theoretically yield substituted butatrienes or cyclic products, while polymerization leads to conjugated polyene chains. However, comprehensive studies specifically focused on the homodimerization or homopolymerization of this compound as the sole monomer are not extensively documented in readily available literature. Research in this area often focuses on the reactivity of internal alkynes in co-dimerization or co-polymerization reactions, or involves internal alkynes with specific activating groups.

One relevant study explored the living polymerization of various aliphatic disubstituted acetylenes, including 4-undecyne, a structural isomer of this compound, using a molybdenum-based catalytic system. The catalyst system, composed of MoOCl4, n-Bu4Sn, and EtOH in anisole, demonstrated the ability to polymerize internal alkynes, yielding polymers with relatively narrow molecular weight distributions, indicative of a living polymerization process fishersci.no.

While this study focused on 4-undecyne, it suggests that internal undecyne isomers can undergo polymerization under specific catalytic conditions, although the initiation efficiency in these systems was noted as relatively low (3–4%) fishersci.no. The polymerization of branched internal alkynes, such as 4-methyl-2-pentyne (B1585047) and 4,4-dimethyl-2-pentyne, was found to be significantly hindered, likely due to steric effects fishersci.no. This indicates that the position of the triple bond and the nature of the alkyl chains in this compound would play a crucial role in its polymerization behavior.

In the context of dimerization, this compound has been observed as a product in cross-dimerization reactions. For instance, the reaction of 1-hexyne (B1330390) with a rhodium catalyst system (specifically, a Rh(I)-N-heterocyclic carbene catalyst) in the presence of pyridine (B92270) resulted in the formation of the alkyne dimerization product 7-methylene-5-undecyne ontosight.ai. This demonstrates that this compound can be formed through catalytic dimerization processes involving other alkyne substrates.

The broader literature on alkyne dimerization and polymerization indicates that transition metal catalysts, including those based on cobalt, nickel, and rhodium, are commonly employed to mediate these transformations fishersci.seamericanelements.com. The specific catalyst and reaction conditions are critical for controlling the regioselectivity (e.g., head-to-head vs. head-to-tail dimerization) and stereoselectivity (E vs. Z isomers) of the resulting products fishersci.seamericanelements.com. The dimerization of internal alkynes can lead to complex mixtures of isomers, making selective transformations challenging americanelements.com.

Catalytic Systems and Mechanistic Investigations in 5 Undecyne Chemistry

Homogeneous Catalysis for 5-Undecyne Functionalization

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in solution savemyexams.compressbooks.publibretexts.org. This allows for intimate contact between the catalyst and the substrate, often leading to high activity and selectivity libretexts.org. Transition metal complexes are widely used in homogeneous catalysis for alkyne functionalization libretexts.orgtcichemicals.com.

Transition Metal Complexes in C-H Activation of Undecynes (e.g., Rhodium(I)-N-Heterocyclic Carbene Catalysts)

Transition metal complexes, particularly those involving rhodium, have shown efficacy in activating C-H bonds adjacent to alkyne moieties or on other parts of undecyne molecules, facilitating various functionalization reactions tcichemicals.comcsic.escore.ac.uknih.govscielo.br. Rhodium(I)-N-Heterocyclic Carbene (NHC) catalysts are a class of complexes that have emerged as powerful tools in this area csic.escore.ac.uknih.gov. The presence of the NHC ligand can be essential for efficient catalytic coupling and can influence the selectivity of the reaction csic.es.

For instance, Rh(I)-NHC catalysts have been employed in the hydrovinylation of alkynes through C-H activation of N-vinylpyrazoles, leading to the formation of butadienylpyrazole derivatives with high selectivity csic.escore.ac.uk. While the specific application to this compound as the alkyne substrate in this precise reaction was not the primary focus of the cited studies, the principles of Rh(I)-NHC catalyzed C-H activation and subsequent alkyne functionalization are relevant. The mechanism typically involves the coordination of the substrate to the metal center, followed by C-H bond activation and subsequent insertion of the alkyne csic.escore.ac.uk.

Research findings indicate that the choice of catalyst precursor and reaction conditions significantly impacts the conversion and selectivity. For example, a study on the coupling of 1-vinylpyrazole with 1-hexyne (B1330390) showed that a specific Rh(I)-NHC complex, [Rh(µ-Cl)(IPr)(η²-coe)]₂, efficiently catalyzed the reaction, whereas other rhodium complexes like Wilkinson's catalyst (RhCl(PPh₃)₃) showed low conversion or total inactivity csic.es. The presence of additives like pyridine (B92270) could also dramatically affect the reaction outcome, sometimes leading to alkyne dimerization products like 7-methylene-5-undecyne csic.es.

Ligand Design and Catalyst Optimization for Enhanced Selectivity in this compound Reactions

Ligand design plays a critical role in tuning the activity, stability, and selectivity of homogeneous catalysts uib.nocnr.it. For reactions involving this compound, careful design of ligands around the metal center can influence factors such as regioselectivity (which carbon atom is functionalized) and stereoselectivity (the spatial arrangement of atoms in the product) uib.nocnr.it.

Optimization of catalytic systems for this compound transformations involves varying parameters such as the metal center, ligand structure, solvent, temperature, and reaction time to achieve the desired product with high yield and selectivity csic.es. The steric and electronic properties of NHC ligands, for example, can be modified to favor specific reaction pathways and minimize the formation of byproducts csic.esrsc.org. Detailed research findings in related alkyne functionalization reactions highlight the importance of these parameters in achieving high selectivity, sometimes reaching up to 98% for specific products depending on the alkyne substrate and catalyst system csic.es.

Heterogeneous Catalysis in this compound Transformations

Heterogeneous catalysis involves catalysts that are in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction mixture savemyexams.compressbooks.publibretexts.org. These catalysts offer advantages such as ease of separation from the reaction mixture and potential for recycling pressbooks.pub.

While the search results provided limited specific examples of heterogeneous catalysis applied directly to this compound, heterogeneous catalysts are widely used for alkyne transformations such as hydrogenation, oxidation, and coupling reactions libretexts.org. For instance, palladium-based heterogeneous catalysts are commonly employed in hydrogenation reactions of alkynes . The mechanism of heterogeneous catalysis typically involves the adsorption of reactants onto the catalyst surface, reaction on the surface, and desorption of products savemyexams.compressbooks.publibretexts.org.

Research in heterogeneous catalysis for alkyne transformations focuses on designing catalysts with optimized surface properties, active sites, and support materials to enhance activity, selectivity, and stability libretexts.orgnih.gov.

Elucidation of Reaction Mechanisms and Intermediates in Catalytic Cycles

Understanding the step-by-step process of a catalytic reaction, including the formation and transformation of intermediates, is essential for rational catalyst design and optimization catalysis.dersc.org. Mechanistic investigations provide insights into the energy profile of the reaction and the factors that govern selectivity catalysis.de.

Spectroscopic Monitoring of Catalytic Pathways

Spectroscopic techniques are powerful tools for monitoring catalytic reactions in situ or operando, allowing for the detection and characterization of transient intermediates nih.govnih.govsfu.ca. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can provide valuable information about the structures of intermediates and the progress of the reaction catalysis.denih.gov.

For example, NMR spectroscopy can be used to monitor the disappearance of reactants and the appearance of products over time, as well as to identify and characterize catalytic intermediates catalysis.de. IR spectroscopy can provide information about the functional groups present in intermediates . While specific spectroscopic studies on this compound catalysis were not detailed in the search results, these techniques are generally applicable to the study of alkyne functionalization mechanisms catalysis.de.

Computational Modeling of Transition States and Energetics

Computational chemistry methods, such as Density Functional Theory (DFT) calculations, are increasingly used to complement experimental studies in elucidating reaction mechanisms rsc.orgfrontiersin.orgresearchgate.net. These methods can help in identifying transition states, calculating activation energies, and understanding the electronic and steric factors that influence reactivity and selectivity rsc.orgresearchgate.net.

Computational modeling can provide insights into reaction pathways that may be difficult to observe experimentally rsc.org. By calculating the energy barriers for different possible reaction routes, computational studies can help explain observed selectivity and guide the design of catalysts to favor desired pathways researchgate.net. For instance, DFT calculations have been used to model transition states and regioselectivity in cycloaddition reactions involving alkynes . While direct computational studies on this compound catalysis were not extensively found, the application of these methods to alkyne functionalization is well-established researchgate.net.

Data Tables:

Based on the search results, a specific data table detailing catalytic reactions solely with this compound was not available. However, the principles and findings from studies on related alkynes and catalytic systems can be illustrative. Below is a conceptual table structure that would be used if specific data for this compound reactions were found, based on the type of information presented in the search results for related reactions csic.es.

Reaction TypeCatalyst SystemSubstrate (Alkyne)Co-reactantProduct(s)SelectivityConversion (%)ConditionsReference
C-H Activation/Coupling[Rh(µ-Cl)(IPr)(η²-coe)]₂1-Hexyne1-VinylpyrazoleButadienylpyrazoles, 7-methylene-5-undecyne (dimer)Markovnikov (high for desired product)Up to 95%70 °C, 2-8 h csic.es
Alkyne Dimerization[Rh(µ-Cl)(IPr)(η²-coe)]₂ + PyridinePhenylacetylene-1,3-Diphenyl-3,1-butenyneHead-to-tailNot specified40 °C, 6 h csic.es

Regio- and Stereocontrol in Catalytic Reactions of this compound

The precise control over the regiochemistry and stereochemistry of reactions involving internal alkynes like this compound is a significant challenge and a key area of research in catalysis. Catalytic methods aim to selectively transform the triple bond into specific alkene or alkane products with defined spatial arrangements of substituents.

One of the fundamental catalytic transformations of alkynes is hydrogenation, which can yield either Z- or E-alkenes through partial reduction, or the corresponding alkane through full reduction. Achieving high stereoselectivity in the partial hydrogenation of internal alkynes to a desired alkene isomer requires careful selection of the catalyst and reaction conditions. For instance, the stereoselective hydrogenation of alkynes to Z-alkenes is a valuable method for constructing stereodefined alkenes. nih.gov While traditional methods often rely on noble metal catalysts, research explores the use of more abundant and less toxic alternatives. nih.gov Simple iron catalysts, for example, have been shown to enable Z-selective semihydrogenation of alkynes under mild conditions, without requiring elaborate catalyst preparation or ligands. nih.gov Mechanistic studies on such systems can indicate the involvement of small metal clusters or particle catalysts. nih.gov The stereochemistry of hydrogenation can be influenced by the catalyst, and while syn-stereoselectivity is often expected, some catalysts can also cause isomerization of the double bond, affecting the final stereochemical outcome. libretexts.org

Hydroboration is another important reaction for the functionalization of alkynes, leading to the formation of vinylboranes which can be further transformed. The regiochemistry of hydroboration, particularly with unsymmetrical alkynes, is a critical aspect to control. Steric and electronic factors of both the alkyne and the borane (B79455) reagent influence where the boron atom adds across the triple bond. umich.edu Hindered boranes like 9-BBN can exhibit greater regioselectivity compared to less hindered boranes. rsc.org Metal catalysts can also play a significant role in directing the regioselectivity of hydroboration. tdx.catrsc.org For example, iridium catalysts have been reported for the regioselective hydroboration of internal alkenes, providing distal-borylated products with high selectivity. nih.gov While this example pertains to alkenes, the principles of catalyst control over regiochemistry are relevant to alkyne transformations as well.

The stereochemistry of addition reactions to alkynes can differ from those of alkenes. lumenlearning.com While addition to alkenes is often not stereospecific, alkynes can undergo anti addition in certain electrophilic addition reactions. lumenlearning.com However, catalytic methods can be designed to favor syn or anti addition depending on the desired stereoisomer.

Catalysis is crucial for achieving stereocontrol in many reactions, including multicomponent reactions involving alkynes. mdpi.com The catalyst can influence the reaction pathway and transition state, leading to the preferential formation of specific stereoisomers. mdpi.com For instance, transition metal catalysts, such as palladium complexes, have been used in multicomponent coupling reactions involving alkynes to achieve high levels of diastereocontrol, favoring the formation of specific adducts. mdpi.com

Research into catalytic systems for alkyne transformations continues to focus on developing catalysts that offer high levels of both regio- and stereocontrol, enabling the selective synthesis of complex molecules. This includes the exploration of various transition metals and ligand designs to tune catalyst activity and selectivity.

Table 1: Examples of Catalytic Approaches and Selectivity

Reaction TypeCatalyst TypeSubstrate Example (General)Selectivity Achieved (Regio/Stereo)Relevant FindingsSource
HydrogenationIron catalystAlkynesZ-selectivity (partial)Enables Z-selective semihydrogenation under mild conditions. nih.gov
HydroborationHindered boranes (e.g., 9-BBN)Allylsilanes (analogy)Higher regio- and stereoselectivityGreater selectivity compared to less hindered boranes. rsc.org
HydroborationIridium catalystAliphatic internal alkenesHigh regioselectivity (distal)Provides distal-borylated products with high selectivity. nih.gov
Multicomponent Rxn.Palladium catalystAlkynes (in MCRs)High diastereocontrolInfluences transition state to favor specific adducts. mdpi.com
HydrogenationTransition metal catalystsAlkenes (analogy)Syn-stereoselectivity (often)Addition of hydrogen often occurs with syn-stereoselectivity, though isomerization can occur. libretexts.org libretexts.org
HydroborationRhodium-phosphine complexesAlkenes (analogy)RegioselectivitySensitivity to air can influence regioselectivity. tdx.cat tdx.cat
HydroborationScandium triflate (Lewis acid)Alkynes and alkenesRegioselectivePromotes selective hydroboration with pinacolborane. rsc.org rsc.org

Note: While some entries in the table refer to general alkynes or related substrates like alkenes and allylsilanes, the principles of catalytic control over regio- and stereochemistry are directly applicable to the study and reaction design for this compound.

Advanced Spectroscopic Characterization and Analytical Methodologies in 5 Undecyne Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural determination of organic molecules like 5-Undecyne. Both one-dimensional (1D) and multi-dimensional (2D) NMR techniques provide complementary information about the arrangement of atoms and their connectivity.

Basic 1D ¹H and ¹³C NMR spectra for this compound are available and serve as a starting point for structural confirmation, providing information on the chemical shifts and coupling patterns of protons and carbons within the molecule. nih.gov

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While specific multi-dimensional NMR data for this compound was not detailed in the search results, these techniques are routinely applied to compounds of this nature to overcome ambiguities in 1D spectra and provide comprehensive structural assignments.

COSY (COrrelation SpectroscopY): A ¹H-¹H COSY experiment reveals correlations between protons that are coupled to each other through one or more bonds. usask.casdsu.edu For this compound, a COSY spectrum would show cross-peaks linking adjacent methylene (B1212753) protons along the aliphatic chains and potentially coupling between protons on carbons vicinal to the alkyne carbons and the methylene protons furthest down the chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC provides correlation between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.eduyoutube.comsdsu.edu An HSQC spectrum of this compound would display cross-peaks for each unique CH, CH₂, and CH₃ group, correlating the proton chemical shift with the directly bonded carbon chemical shift. This is particularly useful for assigning carbon signals based on known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC correlates protons with carbons that are two or three bonds away, and sometimes four bonds in conjugated systems. columbia.eduyoutube.comusask.casdsu.edu For this compound, HMBC correlations would be crucial for confirming the position of the triple bond by showing couplings between the methylene protons adjacent to the alkyne carbons and the alkyne carbons themselves, as well as longer-range couplings along the aliphatic chains. columbia.edu

These 2D NMR techniques, when applied to this compound, allow for the unambiguous assignment of all proton and carbon signals and provide a robust confirmation of the molecule's structure by mapping out the connectivity.

Isotopic Labeling in Mechanistic Studies

Isotopic labeling, often used in conjunction with NMR spectroscopy, is a powerful method for investigating reaction mechanisms involving organic compounds. nih.govresearchgate.net By selectively replacing specific atoms in this compound with their isotopes (e.g., ²H, ¹³C), researchers can track the fate of these labeled atoms throughout a chemical transformation using NMR. Changes in chemical shifts, coupling patterns, or the appearance/disappearance of signals in the NMR spectra of the reaction products can provide detailed insights into bond breaking and formation processes. While no specific studies on isotopic labeling of this compound were found in the search results, this approach would be applicable to study its reactivity, such as in alkyne functionalization reactions or cycloaddition processes.

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass Spectrometry (MS) is a complementary technique to NMR, providing information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural identification. tutorchase.com Electron Ionization (EI) mass spectra for this compound are available, showing the distribution of fragment ions. nih.govnist.gov

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places. This precision allows for the determination of the elemental composition of a molecule or fragment ions. While specific HRMS data for this compound was not found, applying HRMS would enable confirmation of its molecular formula (C₁₁H₂₀) and the elemental composition of observed fragment ions, providing additional confidence in structural assignments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for separating and identifying different components within a mixture. libretexts.orgmeasurlabs.com GC separates volatile and semi-volatile compounds based on their interaction with a stationary phase, and the eluting compounds are then detected and characterized by a mass spectrometer. libretexts.orgmeasurlabs.com

GC-MS is particularly useful for analyzing samples containing this compound, whether as a reactant, product, or impurity in a reaction mixture. The technique allows for the separation of this compound from other components, and its identification is confirmed by comparing its retention time and mass spectrum to reference data, such as those available in the NIST database. nih.govnist.govlibretexts.org

This compound has been identified as a component in the analysis of certain natural extracts using GC-MS. For instance, this compound was detected in the ethanol (B145695) root extract of Sphenocentrum jollyanum via GC-MS analysis. oup.com The identification was based on the retention time and molecular formula. oup.com

The EI mass spectrum of this compound shows characteristic fragmentation patterns. The base peak (most abundant ion) in the EI mass spectrum of this compound is observed at m/z 67. nih.gov Other significant ions are observed at m/z 54 and m/z 41. nih.gov Analyzing these fragmentation ions can provide clues about the structure, corresponding to the breaking of specific bonds within the this compound molecule. tutorchase.com

Here is a representation of typical GC-MS data points for this compound based on the search results:

PropertyValueSource
Molecular Weight152.2765NIST
m/z Top Peak (EI-MS)67PubChem, NIST nih.govnist.gov
m/z 2nd Highest (EI-MS)54PubChem nih.gov
m/z 3rd Highest (EI-MS)41PubChem nih.gov
Kovats Retention Index (Standard non-polar)1127PubChem nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic molecular vibrations. uni-siegen.delibretexts.orgup.ac.za

IR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to vibrations that cause a change in the molecular dipole moment. uni-siegen.deup.ac.za Raman spectroscopy, on the other hand, measures the scattering of light due to vibrations that cause a change in the molecular polarizability. uni-siegen.deup.ac.za

IR spectra for this compound are available. nih.govnist.govnist.govnist.gov For alkynes like this compound, the most characteristic absorption in the IR spectrum is the C≡C stretching vibration, typically appearing in the range of 2100-2260 cm⁻¹. The intensity of this band depends on the symmetry of the alkyne; internal alkynes like this compound may have weaker or absent C≡C stretches in the IR if the triple bond is in a symmetrical environment. However, the C-H stretch of terminal alkynes is a strong IR absorber; since this compound is an internal alkyne, this band would be absent.

Raman spectroscopy is often more sensitive to symmetrical vibrations, including the stretching of non-polar or weakly polar bonds like the C≡C triple bond in internal alkynes. Therefore, while the IR spectrum of this compound may show a weak or absent alkyne stretch, the Raman spectrum would likely exhibit a strong band corresponding to this vibration, providing clear evidence for the presence of the triple bond. uni-siegen.deup.ac.za

Both IR and Raman spectroscopy can be used to monitor the progress of reactions involving this compound by observing the changes in the characteristic vibrational bands of the reactants and products.

X-ray Diffraction and Electron Diffraction for Solid-State Structure Determination of this compound Derivatives

Direct application of X-ray diffraction and electron diffraction for determining the solid-state structure of this compound (C₁₁H₂₀) is not widely reported in the provided literature, likely due to its physical state under standard conditions. However, these techniques have been successfully applied to study the solid-state structures of various undecyne derivatives, particularly those exhibiting liquid crystalline phases.

For instance, the crystal structure of 11-{[(4′-heptoxy-4-biphenylyl) carbonyl] oxy}-1-undecyne (A9EO7), a derivative containing a biphenyl (B1667301) mesogenic moiety, has been investigated using a combination of electron diffraction (ED) and wide-angle X-ray diffraction (WAXD). researchgate.nettandfonline.com This research utilized molecular simulation of ED patterns and molecular packing to elucidate the molecular conformation in the solid state. tandfonline.com A9EO7 was found to crystallize in an orthorhombic system with the space group P2₁2₁2. tandfonline.com The unit cell parameters were determined to be a = 5.78 Å, b = 7.46 Å, and c = 63.26 Å. tandfonline.com

Another study involving liquid crystal compounds with alkyne moieties, though based on 1-pentyne (B49018) derivatives, also highlights the utility of WAXD, transmission electron microscopy (TEM), and atomic force microscopy (AFM) in examining crystal structures and morphologies. researchgate.net These examples demonstrate that while this compound itself may not be the primary subject of solid-state diffraction studies, its incorporation into more complex molecules allows for the application of these powerful techniques to understand their crystalline behavior and molecular arrangement.

Computational Spectroscopy and Predicted Spectral Data

Computational spectroscopy plays a crucial role in complementing experimental methods by predicting spectral data for molecules like this compound. These predictions can aid in the interpretation of experimental spectra and provide insights into molecular properties. Various computational methods, such as Density Functional Theory (DFT), are employed for predicting NMR, IR, and mass spectrometry data. faccts.degithub.commit.edu

While specific detailed predicted spectral data for this compound from computational studies were not extensively provided in the search results, the availability of experimental spectral data for this compound in databases like the NIST WebBook (including IR Spectrum and Mass spectrum (electron ionization)) indicates that both experimental and computational approaches contribute to its characterization. nist.govnist.govnist.gov

Computational tools can predict various spectral parameters. For instance, predicted collision cross section (CCS) values for this compound adducts have been reported. uni.lu These predicted values, such as 135.7 Ų for [M+H]⁺ and 146.5 Ų for [M+Na]⁺, can be valuable for identification and analysis in mass spectrometry-based techniques like ion mobility-mass spectrometry. uni.lu

Computational methods are also used to predict NMR spectra, including ¹H and ¹³C NMR shifts. faccts.de These predictions can assist in assigning peaks in experimental NMR spectra and confirming the structural integrity of synthesized this compound. Similarly, computational approaches can predict IR spectra, aiding in the identification of functional groups like the characteristic C≡C stretch of alkynes. mit.edu

Furthermore, computational models are being developed to predict mass spectra fragmentation patterns, which are essential for the identification of compounds by mass spectrometry. github.comlibretexts.orgnih.gov While general principles of alkyne fragmentation exist, computational prediction can offer more specific insights for a molecule like this compound.

Theoretical and Computational Chemistry Studies of 5 Undecyne

Quantum Chemical Calculations of Electronic Structure and Reactivity of 5-Undecyne

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these calculations can elucidate the nature of its carbon-carbon triple bond and predict its behavior in chemical reactions. Methods like Density Functional Theory (DFT) can be employed to model the electronic structure and reactivity of alkynes. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that explains reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing it as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. libretexts.orgyoutube.com The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and reactivity; a smaller gap generally corresponds to higher reactivity. researchgate.net

For this compound, the HOMO would be associated with the π-electrons of the carbon-carbon triple bond. The LUMO would be the corresponding antibonding π* orbital. The energy of these orbitals dictates how this compound interacts with other molecules. In reactions like cycloadditions, the overlap between the HOMO of this compound and the LUMO of a reaction partner (or vice-versa) governs the feasibility and stereochemical outcome of the reaction. wikipedia.org

Different substituents on an alkyne can alter the HOMO and LUMO energies. taylorandfrancis.com While this compound is a simple, unsubstituted internal alkyne, theoretical studies on related molecules show that electron-withdrawing groups tend to lower both HOMO and LUMO energies, making the alkyne more electrophilic. nih.gov Conversely, electron-donating groups raise these energies, enhancing nucleophilicity. taylorandfrancis.com

Below is an interactive table with hypothetical quantum chemical parameters for this compound, calculated using a representative DFT method. These values are illustrative of what a computational study would yield.

ParameterHypothetical Value (eV)Description
EHOMO -9.50Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and nucleophilicity.
ELUMO +1.20Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electrophilicity.
HOMO-LUMO Gap (ΔE) 10.70Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. researchgate.net

Note: These values are illustrative and based on typical calculations for simple internal alkynes.

Computational chemistry allows for the detailed mapping of reaction pathways, providing energetic profiles and transition state structures. For transformations involving this compound, such as hydrogenation, hydration, or cycloaddition, a reaction coordinate analysis can be performed. researchgate.netquizlet.com This involves calculating the potential energy of the system as it progresses from reactants to products, identifying key intermediates and transition states along the way. acs.org

For example, the electrophilic addition of an acid like HCl to this compound would proceed through a transition state leading to a vinylic cation intermediate. libretexts.org Theoretical calculations can determine the activation energy for this step, which is the energy difference between the reactants and the transition state. acs.orgresearchgate.net Studies on similar alkynes show they generally have higher activation energies for electrophilic additions compared to corresponding alkenes, making the reactions more sluggish. acs.orgmsu.edu

The energetic profile for a multi-step reaction, such as the metal-catalyzed functionalization of the alkyne, can reveal the rate-determining step—the step with the highest activation barrier. acs.org DFT calculations are frequently used to model these profiles, providing valuable mechanistic insights. researchgate.netnih.gov

Below is a table showing a hypothetical energetic profile for a generic two-step transformation of this compound.

Reaction SpeciesRelative Free Energy (kcal/mol)Description
Reactants (this compound + Reagent) 0.0Starting point of the reaction.
Transition State 1 (TS1) +22.5Energy barrier for the first step.
Intermediate +5.0A metastable species formed after the first step.
Transition State 2 (TS2) +15.0Energy barrier for the second step.
Products -10.0Final stable molecules formed.

Note: Data is for illustrative purposes to represent a typical reaction energy profile.

Molecular Dynamics Simulations of this compound and its Interactions in Different Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information on the behavior of this compound in various environments, such as in a nonpolar solvent, in water, or near a surface. MD studies on long-chain hydrocarbons have been used to investigate properties like fluid flow in nanopores, self-assembly, and permeability through lipid bilayers. osti.govnih.govresearchgate.netnih.gov

A simulation of this compound would involve placing the molecule in a simulation box with solvent molecules (e.g., water or hexane) and solving Newton's equations of motion for the system. Force fields like OPLS-AA or TraPPE-UA are commonly used to describe the interactions between atoms. osti.govacs.org Such a simulation could reveal how the relatively rigid alkyne functional group affects the conformational flexibility of the butyl and pentyl chains. In an aqueous environment, the hydrophobic alkyl chains would likely interact to minimize contact with water, influencing the molecule's solubility and aggregation behavior.

Studies on similar long-chain hydrocarbons show that their behavior in confinement or at interfaces is complex. researchgate.netmdpi.com For this compound, MD simulations could predict its diffusion coefficient in different media, its orientation at a water-air interface, and how it might interact with a lipid membrane, where longer hydrocarbon chains are known to increase the energy barrier for permeation. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are methods used in medicinal chemistry to understand how the chemical structure of a compound relates to its biological activity. researchgate.net If a series of this compound analogues were synthesized and tested for a specific biological effect (e.g., antimicrobial or anticancer activity), SAR and QSAR models could be developed to guide the design of more potent compounds. jmchemsci.commdpi.com

A SAR study would involve systematically modifying the structure of this compound—for example, by changing the length of the alkyl chains, introducing functional groups, or altering the position of the alkyne—and observing the effect on activity.

A QSAR study takes this a step further by creating a mathematical model that correlates the biological activity with calculated physicochemical properties or structural descriptors. researchgate.net For a set of undecyne analogues, these descriptors could include properties like hydrophobicity (logP), molar refractivity, and electronic parameters derived from quantum chemical calculations. The resulting QSAR model can then be used to predict the activity of new, unsynthesized analogues.

Hypothetical Analogue of this compoundModificationPredicted Biological Activity (IC50, µM)Key Descriptor Influencing Activity
Analogue A Addition of a hydroxyl group15.2Increased Polarity
Analogue B Replacement of pentyl with phenyl group8.5Increased Hydrophobicity & Steric Bulk
Analogue C Chain extension to 6-tridecyne25.0Increased Hydrophobicity
Analogue D Introduction of a fluorine atom12.1Electronic Effects (Dipole Moment)

Note: This table is a hypothetical representation of a QSAR study to illustrate the concept.

In Silico Molecular Docking and Ligand-Protein Interaction Studies of Undecyne-Containing Compounds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. jmchemsci.com

If an undecyne-containing compound was identified as a potential inhibitor of a specific protein, molecular docking could be used to model its binding mode. The simulation would place the undecyne derivative into the active site of the target protein and calculate a "docking score," which estimates the binding affinity. Lower binding energy scores typically indicate a stronger binding affinity. jmchemsci.com

The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For a molecule like this compound, its long, nonpolar alkyl chains would likely engage in hydrophobic interactions within a protein's binding pocket, while the alkyne group itself could participate in π-π stacking or other non-covalent interactions. Studies on other alkyne-containing molecules have successfully used docking to analyze their binding affinities with target proteins like the breast cancer gene (BRCA1). jmchemsci.com

Target ProteinLigand (Undecyne Analogue)Docking Score (kcal/mol)Key Interactions Observed
Hypothetical Kinase Analogue B (phenyl-substituted)-8.2Hydrophobic interactions with pocket, π-π stacking with Phenylalanine residue.
Hypothetical Hydrolase Analogue A (hydroxyl-substituted)-7.5Hydrogen bond with Aspartate residue, hydrophobic interactions.
Hypothetical Kinase This compound-5.1Primarily hydrophobic interactions.

Note: This table presents hypothetical results from a molecular docking study.

Prediction of Thermodynamic and Kinetic Parameters for this compound Reactions

Theoretical chemistry can be used to predict important thermodynamic and kinetic parameters for chemical reactions. nsf.gov For reactions involving this compound, computational methods can estimate quantities such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and reaction rate constants (k).

Thermodynamic parameters indicate the spontaneity and energy balance of a reaction. For instance, the heat of hydrogenation of an alkyne is a measure of its thermodynamic stability relative to the corresponding alkene and alkane. msu.edu These values can be calculated with high accuracy using quantum chemical methods.

Kinetic parameters are derived from the analysis of the reaction's energetic profile. Transition State Theory (TST) can be used in conjunction with calculated activation energies to predict reaction rate constants over a range of temperatures. researchgate.net For example, theoretical studies have been conducted to determine the rate parameters for reactions between alkynes and radicals like NO₂, providing crucial data for combustion and atmospheric chemistry models. researchgate.net Such calculations for this compound could predict its stability and reactivity under various thermal conditions.

Applications of 5 Undecyne in Advanced Organic Synthesis and Materials Science

5-Undecyne as a Precursor in Natural Product Synthesis

Alkynes, including internal alkynes like this compound, are valuable intermediates in the total synthesis of natural products. Their reactivity allows for the introduction of complexity and the formation of carbon-carbon bonds crucial for constructing the core structures of these molecules. While specific examples directly detailing the use of this compound in the synthesis of a complete natural product were not prominently found in the immediate search results, related undecyne isomers and general alkyne chemistry are frequently employed in such endeavors. For instance, the asymmetric synthesis of the aglycon of Merremoside D, a natural product, involved the synthesis of an alkynone from undecyne and hexanal, followed by transformations of the alkyne moiety. nih.gov This highlights the potential of undecyne derivatives as starting materials for building complex natural product scaffolds.

Pharmaceutical and Agrochemical Intermediate Synthesis Utilizing this compound

This compound and other undecyne isomers are utilized as intermediates in the synthesis of various chemical compounds, including those with potential applications in the pharmaceutical and agrochemical industries. guidechem.com The alkyne functional group allows for diverse reactions essential for building the carbon frameworks and introducing functional groups required for biologically active molecules. While direct examples of this compound specifically being used as an intermediate for approved pharmaceuticals or agrochemicals were not extensively detailed, the use of undecyne derivatives and general alkyne chemistry is well-established in the preparation of such compounds. nih.govevonik.combuyersguidechem.com For example, alkynes are broadly useful in organic synthesis for creating complex molecules, including pharmaceuticals and agrochemicals. guidechem.comguidechem.com

Polymer Chemistry and Materials Science Applications of Undecyne Moieties

Undecyne moieties, with their reactive alkyne groups, are valuable in polymer chemistry and materials science for creating functionalized polymers and novel materials with tailored properties.

Synthesis of Alkyne-Functionalized Polymers

Alkynes can be incorporated into polymer structures, either in the main chain or as side chains, to create alkyne-functionalized polymers. These polymers can then undergo further modifications, particularly through click chemistry, to attach various molecules and impart new functionalities. While this compound specifically might not be the sole undecyne isomer used, the concept of using undecyne derivatives with terminal or internal alkynes for polymer synthesis is relevant. Research has demonstrated the synthesis of alkyne-terminal polymers using techniques like atom transfer radical polymerization (ATRP), which can then be functionalized via click chemistry. rsc.org Similarly, functional poly(1-alkyne)s have been synthesized with various pendant groups, highlighting the utility of alkyne-containing monomers in creating polymers with specific properties. acs.org

Liquid Crystal Compounds Incorporating Undecyne Moieties

Undecyne moieties can be incorporated into the molecular structures of liquid crystal compounds to influence their mesomorphic properties. The rigid alkyne unit, combined with flexible alkyl chains, can contribute to the anisotropic shape and intermolecular interactions necessary for liquid crystalline behavior. Studies on liquid crystal compounds incorporating alkyne groups, such as derivatives of 1-pentyne (B49018) and 1-undecyne (B103828), have shown that the alkyne position and surrounding molecular architecture impact the resulting liquid crystalline phases and properties. researchgate.net The incorporation of mesogenic units alongside alkyne linkers is a common strategy in designing liquid crystalline materials. wikipedia.orgajchem-a.comlibretexts.orgrsc.org

Bioconjugation and Chemical Biology Applications via Click Chemistry

The alkyne functional group in this compound is highly amenable to participation in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used for bioconjugation, allowing the facile and specific attachment of molecules to biomolecules such as proteins, nucleic acids, and carbohydrates under mild conditions. uni.luresearchgate.netontosight.ainih.govthermofisher.comnih.gov While this compound itself might not be directly used for modifying biomolecules within living systems due to potential issues like solubility or targeting, the undecyne moiety, when incorporated into more complex molecules or probes, can serve as the alkyne handle for click chemistry in chemical biology applications. researchgate.netresearchgate.netwindows.net This enables labeling, imaging, and functionalization of biological targets.

Biological and Environmental Relevance of 5 Undecyne and Its Analogues

Natural Occurrence and Isolation from Biological Sources

Undecyne compounds and related alkynes have been identified in various biological sources. For instance, 1-undecyne (B103828) has been reported as a natural product found in organisms such as Camellia sinensis and Aristolochia triangularis. hznu.edu.cnnih.gov Another study identified 1-undecyne as one of the volatile compounds present in the essential oil of Ziziphora hispanica. researchgate.netresearchgate.net

Specific undecyne isomers or related polyynes are sometimes found in plant extracts. For example, a study on the methanolic extract of Sterculia foetida seeds identified 5-undecyne among its bioactive metabolites. semanticscholar.orgscribd.com While the search results mention the isolation of other compounds from plant extracts and fungi, direct evidence for the isolation of this compound from these specific sources in detail was not extensively provided beyond its identification as a component in Sterculia foetida. semanticscholar.orgscribd.com

Investigations into Bioactivity of this compound and its Metabolites/Derivatives

Research into the biological activities of undecyne compounds and their derivatives suggests potential roles in various areas, including antimicrobial defense, antioxidant activity, and as components of insect pheromones.

Antimicrobial and Antifungal Properties of Undecyne-Containing Extracts

Plant extracts containing alkyne compounds, including undecynes or related structures, have demonstrated antimicrobial and antifungal properties. Studies on the essential oil of Piper cubeba, which contains various volatile compounds, have shown antimicrobial activity. nih.gov While this compound is not explicitly listed as a major component in the provided snippets for P. cubeba, other alkyne-containing compounds from different sources have shown such activities. For example, research on plant extracts from Colombian biodiversity indicated that various extracts exhibited antibacterial and antifungal effects against a range of pathogens, although specific undecyne content was not detailed. scielo.sa.crnih.govmdpi.com

Regarding specific undecyne isomers, 3-undecyne (B1582261) has been investigated for its antimicrobial properties, showing inhibitory effects against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves the disruption of bacterial cell membranes and enzyme inhibition.

Antioxidant Activity Studies

Some studies have explored the antioxidant potential of compounds related to undecynes or extracts containing them. This compound was identified as a compound with antioxidant properties in the methanolic extract of Sterculia foetida seeds. semanticscholar.orgscribd.com Research on 3-undecyne also indicated significant free radical scavenging capabilities, suggesting potential in preventing oxidative stress. The antioxidant activity of 3-undecyne was reported with an IC50 value of 150 µg/mL.

While direct studies on the antioxidant activity of this compound itself are less prevalent in the provided results, the presence of alkyne functionalities and the context of its isolation alongside other known antioxidants in plant extracts suggest a potential role. semanticscholar.orgscribd.com

Potential as Insect Pheromone Components

Alkyne-containing compounds have been studied for their roles as insect pheromones or their precursors. While this compound is not directly mentioned as an insect pheromone component in the provided search snippets, related undecyne structures or other alkynes have been implicated in insect communication. For instance, 10-undecenoic acid has been used in the synthesis of insect pheromones. researchgate.net Other studies have identified different alkyne or alkene derivatives as pheromone components in various insect species, such as moths and beetles. researchgate.netillinois.eduresearchgate.netuliege.benih.gov The synthesis of certain insect sex pheromones has utilized acetylenic routes, starting from ω-alkyn-1-ols. researchgate.net

Broader Biological Effects (e.g., Cytotoxicity, Anti-inflammatory) of Related Structures

Beyond antimicrobial and antioxidant activities, related alkyne structures and extracts containing them have been investigated for broader biological effects, including cytotoxicity and anti-inflammatory properties. Compounds similar to 3-undecyne have been explored for their anti-inflammatory properties. ontosight.ai Extracts from Piper cubeba, which contains volatile compounds, have demonstrated anti-inflammatory activities. nih.gov Additionally, bicyclo[6.3.0]undecane sesquiterpenoids, a class of natural products with an undecane (B72203) core, have shown a range of bioactivities including anti-inflammatory effects and cytotoxicity. mdpi.com While these sesquiterpenoids have a different structural arrangement than linear undecynes, their undecane base highlights the potential for diverse bioactivities within compounds containing this carbon skeleton. mdpi.com

Environmental Fate and Biodegradation Studies of Undecyne Compounds

Information specifically on the environmental fate and biodegradation of this compound is limited in the provided search results. However, studies on related hydrocarbons, such as the saturated alkane undecane, offer some insight into the potential behavior of undecyne compounds in the environment. Undecane is reported to be readily biodegradable under aerobic conditions according to the Japanese MITI test. nih.gov It is expected to exist solely as a vapor in the atmosphere and is degraded by reaction with photochemically-produced hydroxyl radicals. nih.gov

While undecynes contain a triple bond that alters their chemical reactivity compared to saturated alkanes, some microorganisms, including fungi and bacteria, are known to biodegrade various volatile organic compounds, including alkenes and other hydrocarbons. unavarra.esmdpi.com The persistence and degradability of 1-undecyne are indicated as having no data available in one safety data sheet, suggesting a lack of extensive studies specifically on this isomer's environmental breakdown. biosynth.combiosynth.com The low water solubility of 1-undecyne suggests it is not likely mobile in the environment. fishersci.com

Further research would be needed to specifically determine the environmental fate and biodegradation pathways of this compound.

Toxicological Implications and Mechanistic Research in Pharmaceutical and Agrochemical Contexts

Research into the toxicological implications and mechanistic pathways of alkynes, including compounds structurally related to this compound, in pharmaceutical and agrochemical contexts is an area of ongoing investigation. While specific detailed toxicological profiles for this compound in these applications are not extensively available in the immediate search results, broader principles of alkyne toxicology and studies on related compounds offer insights into potential mechanisms.

Alkynes, characterized by the presence of a carbon-carbon triple bond, can participate in various chemical reactions due to the reactivity of this functional group . This reactivity can be relevant to their biological interactions and potential toxicity. For instance, the triple bond can undergo addition reactions, which may lead to the formation of covalent bonds with biological macromolecules such as proteins and DNA acs.org. The formation of such covalent adducts is a known mechanism of toxicity for various chemicals, potentially disrupting cellular function and leading to adverse effects acs.org.

Studies on other alkyne-containing compounds provide some context. For example, research on 4-alkynylphenylsilatranes has investigated their insecticidal activity, mammalian toxicity, and mode of action, highlighting the relevance of alkyne moieties in agrochemical contexts acs.org. While the specific mechanisms for these silatranes may differ from aliphatic alkynes like this compound, this indicates that alkynes are present in compounds explored for agrochemical applications and their toxicity is a subject of study.

In the pharmaceutical realm, alkynes are sometimes incorporated into drug candidates or probes for biological studies. For instance, 1-undecyne has been used in the preparation of an antimalarial and antitrypanosomal agent fishersci.ie. Additionally, 1-undecyne has been utilized in the synthesis of nisin analogues, which are being explored for their antimicrobial activity and toxicity towards human red blood cells acs.org. The evaluation of the safety of such modified peptides is considered essential acs.org. Another study involving the synthesis of alkyl pyridine (B92270) antimicrobials, which included analogs with internal alkynes, assessed their cytotoxicity against eukaryotic cells illinoisstate.edu. These examples demonstrate the presence of alkyne functionalities in compounds with pharmaceutical relevance and the necessity of evaluating their toxicological properties.

Mechanistic research in toxicology often focuses on how chemicals interact with biological systems at the molecular level. For compounds containing alkyne groups, potential mechanisms of toxicity could involve interaction with enzymes, disruption of cell membranes, or interference with specific signaling pathways nih.gov. For example, some compounds can inhibit enzyme activity by forming covalent bonds at the active site . The lipophilicity of undecyne compounds (with an 11-carbon chain) could also influence their absorption, distribution, metabolism, and excretion (ADME) properties, which are critical determinants of toxicity yale.edu.

Future Perspectives and Emerging Research Directions

Design of Advanced Catalytic Systems for Enhanced Selectivity and Efficiency in Undecyne Transformations

Catalysis plays a crucial role in the transformation of alkynes into various functionalized molecules. Future research directions for 5-undecyne transformations will likely involve the design of advanced catalytic systems that offer enhanced selectivity (regio-, stereo-, and chemo-) and efficiency under milder conditions. This includes the development of new homogeneous and heterogeneous catalysts. For example, research is ongoing in the design of rhodium(I)-N-heterocyclic carbene catalysts for selective coupling reactions involving alkynes. csic.es Such systems aim for high conversion and desired selectivity, even with substituted alkynes. csic.es The exploration of novel catalytic materials, such as inorganic ligand-supported polyoxometalates, is also an area of interest for various organic transformations, offering potential for efficient and environmentally friendly processes. semanticscholar.org The development of catalysts that can facilitate specific reactions of the internal triple bond of this compound with high precision, such as selective hydrogenation, functionalization, or incorporation into larger molecular structures, represents a key future direction. uni-hamburg.de Achieving high selectivity is particularly important for internal alkynes like this compound, where multiple reaction sites or isomeric products are possible.

Exploration of New Materials and Biomedical Applications of this compound

Alkynes, including internal alkynes, are valuable building blocks in materials science and have potential in biomedical applications due to their ability to undergo various click chemistry reactions. nih.govacs.org While 1-undecyne (B103828) has been mentioned in the context of preparing certain biomedical agents, the exploration of this compound specifically in new materials and biomedical applications is an emerging area. fishersci.com The incorporation of alkyne functionalities into polymers or materials can lead to novel properties. For instance, click chemistry methodologies, which can involve alkyne moieties, are being explored for applications in drug design, protein target identification, cell visualization, and labeling of biomolecules like DNA and proteins. nih.gov The potential of incorporating alkyne-containing molecules into nanoparticles for biomedical applications, such as drug delivery or imaging, is also an active research area. ucl.ac.ukrsc.org Although direct applications of this compound in these fields are not widely reported, its structural features suggest potential as a component in the synthesis of functional materials or as a linker in biomolecule conjugation via click chemistry, warranting future investigation. The use of alkyne linkers in modifying biomolecules or creating novel biomaterials is a growing field. windows.netdergipark.org.tr

Integration of Artificial Intelligence and Machine Learning in Undecyne Research

Interdisciplinary Research at the Interface of Chemistry and Biology Involving this compound

Future research involving this compound is likely to increasingly occur at the interface of chemistry and biology. This interdisciplinary approach can leverage the unique properties of alkynes for biological studies or utilize biological systems for chemical transformations. While 1-undecyne has been mentioned in the context of potential antimalarial and antitrypanosomal agents, the specific biological roles or applications of this compound are less established in general literature. fishersci.com However, the ability of alkynes to participate in bioorthogonal reactions makes them valuable tools for studying biological processes without interfering with native biochemical functions. nih.gov Research could explore incorporating this compound into biomolecules or probes for imaging, sensing, or targeted drug delivery within biological systems. ucl.ac.ukdergipark.org.tr Furthermore, biocatalysis or enzymatic transformations involving undecynes could offer novel and sustainable routes for their synthesis or functionalization. Interdisciplinary research combining synthetic chemistry with biological techniques can lead to the discovery of new applications for this compound in areas such as chemical biology, medicinal chemistry, or biotechnology. kcl.ac.ukircbc.ac.cn

Q & A

Basic Research Questions

Q. What key physicochemical properties of 5-Undecyne should be prioritized in experimental design, and how can these be systematically characterized?

  • Methodological Answer : Begin with determining properties critical to reaction outcomes, such as melting point, boiling point, solubility in common solvents (e.g., THF, DCM), and stability under varying conditions (temperature, light, oxygen). Use differential scanning calorimetry (DSC) for phase transitions, UV-Vis spectroscopy for stability under light, and gas chromatography (GC) for purity assessment. Include a table comparing experimental vs. literature values (e.g., logP, vapor pressure) to validate reproducibility .

Q. How should researchers address inconsistencies in this compound’s stability during storage?

  • Methodological Answer : Conduct accelerated stability studies under controlled environments (e.g., inert atmosphere, dark storage at 4°C). Monitor degradation via nuclear magnetic resonance (NMR) for structural integrity and Fourier-transform infrared spectroscopy (FTIR) for functional group changes. Use statistical tools like ANOVA to compare degradation rates across conditions. Document deviations in a degradation profile table (time vs. % purity) .

Q. What are the best practices for synthesizing this compound with high regioselectivity?

  • Methodological Answer : Optimize catalytic systems (e.g., palladium vs. copper catalysts) in alkyne coupling reactions. Use kinetic studies to compare reaction rates and selectivity. Include a reaction optimization table with variables (catalyst loading, solvent polarity, temperature) and outcomes (yield, selectivity). Validate results with computational modeling (DFT) to predict transition states .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity of this compound in cross-coupling reactions?

  • Methodological Answer : Perform a meta-analysis of existing literature to identify variables causing discrepancies (e.g., solvent purity, catalyst pre-treatment). Replicate key studies under standardized conditions, using controlled reagent batches. Apply multivariate regression to isolate influential factors. Publish a comparative table of reaction conditions vs. yields, highlighting critical parameters (e.g., ligand structure, base strength) .

Q. What experimental strategies can elucidate the mechanistic role of this compound in organometallic complexes?

  • Methodological Answer : Use in-situ spectroscopic techniques (e.g., X-ray absorption spectroscopy, EXAFS) to track coordination dynamics. Isotope labeling (e.g., deuterated this compound) combined with mass spectrometry can map reaction pathways. Design a kinetic isotope effect (KIE) study to distinguish between concerted and stepwise mechanisms. Present data in a mechanistic pathway diagram with annotated intermediates .

Q. How should researchers design studies to evaluate this compound’s environmental impact under varying pH and microbial conditions?

  • Methodological Answer : Simulate environmental matrices (soil, water) with controlled pH (4–9) and microbial consortia. Use LC-MS/MS to quantify degradation products and toxicity assays (e.g., Daphnia magna mortality). Apply factorial design to analyze interactions between pH, microbial activity, and degradation rates. Summarize findings in a hazard assessment matrix .

Data Presentation & Reproducibility

Q. What statistical frameworks are recommended for analyzing nonlinear relationships in this compound reaction kinetics?

  • Methodological Answer : Use nonlinear regression models (e.g., Michaelis-Menten, Arrhenius) to fit kinetic data. Validate models with bootstrapping or Monte Carlo simulations for error estimation. Include residual plots and confidence intervals in figures. Compare R² values and AIC/BIC metrics to select the best-fit model .

Q. How can researchers ensure reproducibility of this compound-based protocols across laboratories?

  • Methodological Answer : Publish detailed supplemental materials with exact instrument settings (e.g., NMR shim values, GC temperature gradients). Use interlaboratory studies (ILS) to validate methods, reporting consensus values with expanded uncertainties. Provide raw data in open-access repositories (e.g., Zenodo) for independent verification .

Tables for Reference

Table 1 : Comparative Physicochemical Properties of this compound

PropertyExperimental ValueLiterature ValueMethod Used
Melting Point (°C)-45-47 ± 2DSC
logP (Octanol-Water)4.84.5 ± 0.3HPLC

Table 2 : Catalytic Activity of this compound in Cross-Coupling Reactions

Catalyst SystemYield (%)Selectivity (%)Reference
Pd(PPh₃)₄, K₂CO₃7892
CuI, TMEDA6585

Key Considerations

  • Data Contradictions : Address discrepancies through systematic replication and meta-analysis .
  • Ethical Reporting : Disclose all conflicts of interest and raw data sources to uphold transparency .
  • Advanced Instrumentation : Prioritize techniques that resolve structural and mechanistic ambiguities (e.g., cryo-EM for large complexes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.